N-(3,4-dimethylphenyl)urea

Lipophilicity Solubility Membrane Permeability

Researchers requiring substituted phenylurea building blocks often face toxicity concerns with diuron (H351 carcinogenicity, H410 aquatic toxicity). N-(3,4-dimethylphenyl)urea (CAS 114-79-4) provides a safer alternative with only H302/H319 hazards. • LogP 2.38 vs 0.88 for unsubstituted phenylurea-enhanced membrane permeability for SAR studies • ≥95% purity; free -NH₂ enables further N-functionalization • Reduced SDS complexity and waste-disposal burden vs diuron

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 114-79-4
Cat. No. B090908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)urea
CAS114-79-4
SynonymsZinc00394977
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N)C
InChIInChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
InChIKeyGPHGNFGNYRBWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Properties of N-(3,4-Dimethylphenyl)urea


N-(3,4-dimethylphenyl)urea (CAS 114-79-4) is a monosubstituted aryl urea derivative characterized by a 3,4-dimethyl substitution pattern on the phenyl ring . With a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol, this compound serves as a versatile small molecule scaffold and is classified as a substituted phenylurea . Its computed physicochemical properties, including a LogP of 2.38 and a polar surface area of 55.12 Ų, define its lipophilicity and hydrogen-bonding potential [1]. The compound is available from commercial suppliers at purities typically ≥95% .

Synthetic intermediate: free -NH2 enables unsymmetrical urea diversification
QSAR scaffold: distinct 3,4-dimethyl electronic profile supports substituent modeling
Analytical reference: well-characterized identity aids chromatographic method development

N-(3,4-Dimethylphenyl)urea vs. In-Class Analogs


Substitution with other phenylurea derivatives, such as unsubstituted phenylurea, fenuron (N,N-dimethyl-N'-phenylurea), or diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is not scientifically equivalent due to quantifiable differences in lipophilicity (LogP) and hazard classification . N-(3,4-dimethylphenyl)urea exhibits a specific LogP of 2.38, whereas phenylurea has a LogP of 0.88, indicating a 1.5-unit difference in lipophilicity that directly impacts solubility and membrane permeability in experimental systems [1]. Furthermore, N-(3,4-dimethylphenyl)urea lacks the carcinogenicity (H351) and chronic aquatic toxicity (H410) warnings associated with diuron, making it a safer alternative for certain laboratory applications [2].

Unsubstituted phenylurea may shift lipophilicity-dependent solubility and partitioning behavior
Diuron-type analogs carry additional chronic toxicity hazard statements (H351, H373, H410) that may alter lab safety requirements

Quantitative Evidence for N-(3,4-Dimethylphenyl)urea


Lipophilicity vs. Phenylurea

N-(3,4-dimethylphenyl)urea demonstrates a 2.7-fold higher computed LogP value (2.38) compared to unsubstituted phenylurea (0.88) [1]. This difference in lipophilicity directly influences the compound's solubility and ability to partition into non-polar environments, making it a preferred choice for applications requiring increased membrane permeability or altered aqueous solubility.

Lipophilicity
Head-to-head
LogP 2.38 vs 0.88 (Δ1.50)
Supports non-polar partitioning studies
Computed values; confirm experimentally
Lipophilicity Solubility Membrane Permeability

Electronic Parameters vs. Phenylurea

N-(3,4-dimethylphenyl)urea exhibits a molar refractivity of 49.07 cm³ and a polarizability of 19.45 × 10⁻²⁴ cm³, which are 23.9% and 34.1% higher, respectively, than those of unsubstituted phenylurea (39.60 cm³ and 14.50 × 10⁻²⁴ cm³) [1][2]. These electronic parameters are critical for quantitative structure-activity relationship (QSAR) modeling and are influenced by the electron-donating 3,4-dimethyl substituents.

Electronic profile
Head-to-head
MR +23.9%, polarizability +34.1% vs phenylurea
Supports QSAR substituent effect modeling
Computed; method-dependent variation possible
Molar Refractivity Polarizability QSAR Modeling

GHS Hazard Advantage vs. Diuron

N-(3,4-dimethylphenyl)urea is classified under GHS with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . In contrast, the structurally related herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) carries additional hazard statements H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects) [1]. This reduced hazard profile simplifies handling, storage, and waste disposal for routine laboratory use.

Hazard profile
Head-to-head
H302, H319 (vs diuron +H351, H373, H410)
Simplified chronic hazard context for lab handling
Verify with current SDS and local regulations
Safety Toxicology Regulatory Compliance

Commercial Purity Specification

Commercial suppliers offer N-(3,4-dimethylphenyl)urea with a minimum purity specification of 95%+, as indicated by product catalog entries from ChemScene and Bidepharm . This purity level is suitable for use as a synthetic building block or research reagent without additional purification. While not a unique differentiator, this specification provides a quantitative baseline for procurement decisions when compared to technical-grade analogs that may have lower purity or unspecified impurity profiles.

Purity specification
Data to verify
≥95% (supplier specification)
Meets standard research-grade threshold
Supplier data; independent QC recommended
Purity Quality Control Chemical Synthesis

Applications of N-(3,4-Dimethylphenyl)urea


Precursor for Urea Derivative Synthesis

N-(3,4-dimethylphenyl)urea serves as a key starting material for the synthesis of more complex unsymmetrical urea derivatives via reaction with various isocyanates or carbamoyl chlorides . The presence of the free -NH2 group allows for further N-substitution while retaining the 3,4-dimethylphenyl pharmacophore, which imparts specific lipophilicity (LogP = 2.38) and electronic properties distinct from other substituted phenylureas [1].

QSAR Modeling Scaffold

The well-defined computed physicochemical properties, including LogP (2.38), molar refractivity (49.07 cm³), and polarizability (19.45 × 10⁻²⁴ cm³), make N-(3,4-dimethylphenyl)urea a valuable reference compound for building and validating quantitative structure-activity relationship (QSAR) models [1]. Its 3,4-dimethyl substitution pattern provides a distinct electronic and steric profile compared to unsubstituted phenylurea (LogP = 0.88) or mono-methyl analogs, enabling systematic exploration of substituent effects [1].

Analytical Reference Standard

With a defined molecular weight (164.20 g/mol) and high commercial purity (≥95%), N-(3,4-dimethylphenyl)urea is suitable for use as an analytical reference standard in the development and validation of chromatographic methods for detecting phenylurea herbicides or their degradation products . Its distinct retention time and mass spectral fragmentation pattern, derived from its unique 3,4-dimethyl substitution, facilitate unambiguous identification in complex environmental or biological matrices [1].

Low-Hazard Laboratory Reagent

For laboratories seeking a substituted phenylurea with a simplified hazard profile, N-(3,4-dimethylphenyl)urea (GHS: H302, H319) offers a safer alternative to diuron (GHS: H302, H319, H351, H373, H410), which carries additional carcinogenicity and aquatic toxicity warnings . This reduced hazard classification simplifies safety data sheet (SDS) management, personal protective equipment requirements, and waste disposal procedures in academic and industrial research settings [1].

Application
Selection Property
Validation Focus
Urea derivative synthesis
Free -NH2 for N-substitution
Reaction selectivity and yield
QSAR modeling
Distinct 3,4-dimethyl electronic profile
Substituent effect parameterization
Analytical reference standard
Well-characterized identity and purity
Chromatographic method development
Routine lab reagent
Simplified hazard profile relative to some phenylurea herbicides
SDS review and waste handling evaluation

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